molecular formula C31H42Cl2FN5O5 B13419992 Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate CAS No. 32976-86-6

Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate

Cat. No.: B13419992
CAS No.: 32976-86-6
M. Wt: 654.6 g/mol
InChI Key: MCGIGMPPRWHWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as chloroethyl, fluoro, phenyl, and amino groups. The presence of these groups suggests that the compound may have significant reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate typically involves multiple steps, each requiring specific reagents and conditions The process begins with the preparation of the individual amino acid derivatives, followed by their sequential coupling to form the desired peptide chain

    Preparation of Amino Acid Derivatives: The amino acids are first protected using suitable protecting groups to prevent unwanted reactions. For example, the amino group can be protected using a Boc (tert-butoxycarbonyl) group, while the carboxyl group can be protected as a methyl ester.

    Coupling Reactions: The protected amino acids are then coupled using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Deprotection and Final Coupling: After the peptide chain is assembled, the protecting groups are removed under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as HPLC (high-performance liquid chromatography) and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic transformations.

    Biology: The compound’s structure suggests potential interactions with biological molecules, making it a candidate for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: The presence of chloroethyl and fluoro groups indicates potential use in drug development, particularly in designing anticancer agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The fluoro and phenyl groups can enhance the compound’s binding affinity to specific targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate is unique due to its complex structure, which combines multiple functional groups in a single molecule

Properties

CAS No.

32976-86-6

Molecular Formula

C31H42Cl2FN5O5

Molecular Weight

654.6 g/mol

IUPAC Name

ethyl 2-[[2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]acetyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]pentanoate

InChI

InChI=1S/C31H42Cl2FN5O5/c1-3-6-26(31(43)44-4-2)38-30(42)27(19-22-7-5-8-24(17-22)39(15-13-32)16-14-33)37-28(40)20-36-29(41)25(35)18-21-9-11-23(34)12-10-21/h5,7-12,17,25-27H,3-4,6,13-16,18-20,35H2,1-2H3,(H,36,41)(H,37,40)(H,38,42)

InChI Key

MCGIGMPPRWHWAP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OCC)NC(=O)C(CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.